1,2-Dichloro-1,1-difluoroethane

Descripción

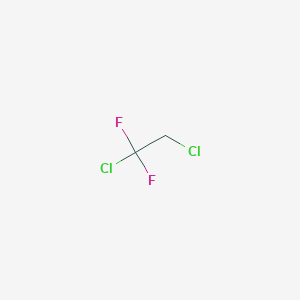

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dichloro-1,1-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2F2/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDFWEPBABSFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2F2 | |

| Record name | 1,2-DICHLORO-1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5031393 | |

| Record name | 1,2-Dichloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dichloro-1,1-difluoroethane is a colorless odorless liquid. Nonflammable., Colorless liquid; [CAMEO] Almost insoluble in water; Boiling point = 46-47 deg C; [MSDSonline] | |

| Record name | 1,2-DICHLORO-1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-1,1-difluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

46.8 °C @ 760 mm Hg | |

| Record name | 1,2-DICHLORO-1,1-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 850 mg/l @ 24 °C | |

| Record name | 1,2-DICHLORO-1,1-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4163 g/cu cm @ 20 °C | |

| Record name | 1,2-DICHLORO-1,1-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

340.0 [mmHg], 340 mm Hg @ 25 °C | |

| Record name | 1,2-Dichloro-1,1-difluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLORO-1,1-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless | |

CAS No. |

1649-08-7, 25915-78-0 | |

| Record name | 1,2-DICHLORO-1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-1,1-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1649-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-1,1-difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001649087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, dichlorodifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025915780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-dichloro-1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-1,1-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DICHLORO-1,1-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K90K8VM1NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DICHLORO-1,1-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-101.2 °C | |

| Record name | 1,2-DICHLORO-1,1-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dichloro-1,1-difluoroethane (HCFC-132b)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-1,1-difluoroethane, also known as HCFC-132b, is a hydrochlorofluorocarbon with the chemical formula C₂H₂Cl₂F₂. Historically, it has been considered as a potential substitute for some ozone-depleting chlorofluorocarbons (CFCs) due to its thermophysical properties.[1] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for their determination, and essential safety information.

Chemical and Physical Properties

This compound is a colorless and odorless liquid under standard conditions.[1] It is non-flammable but can react violently with strong reducing agents.[1][2] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₂Cl₂F₂ | [1] |

| Molecular Weight | 134.94 g/mol | [1] |

| CAS Number | 1649-08-7 | [1] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Odorless | [1] |

| Boiling Point | 46.8 °C (319.95 K) at 760 mmHg | [1] |

| Melting Point | -101.2 °C (171.95 K) | [1] |

| Density | 1.4163 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 340 mmHg at 25 °C | [1][3] |

| Water Solubility | 850 mg/L at 24 °C | [1] |

Table 2: Thermodynamic and Environmental Properties

| Property | Value | Source |

| Enthalpy of Vaporization (ΔHᵥₐₚ) | Data not readily available | |

| Hydroxyl Radical Reaction Rate Constant | 1.6 x 10⁻¹⁴ cm³/molecule-sec at 25 °C | [1] |

| Ozone Depletion Potential (ODP) | 0.038 | [4] |

| Global Warming Potential (GWP, 100-year) | 332 | [4] |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

-

Stand and clamps

-

This compound sample

Procedure:

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube (sealed end up) inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Record the temperature. Repeat the measurement for accuracy.

Determination of Water Solubility (Shake-Flask Method)

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

-

Flask with a tight-fitting stopper

-

Constant temperature water bath with shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Gas chromatograph with a suitable detector (e.g., ECD or MS)

-

This compound sample

-

High-purity water

-

Solvent for extraction (e.g., hexane)

Procedure:

-

Prepare a series of flasks.

-

Add a known volume of high-purity water to each flask.

-

Add an excess amount of this compound to each flask to ensure a saturated solution is formed.

-

Seal the flasks and place them in a constant temperature water bath shaker.

-

Shake the flasks for a predetermined time (e.g., 24-48 hours) to allow equilibrium to be reached.

-

After shaking, allow the flasks to stand in the water bath for several hours to permit phase separation.

-

Carefully withdraw an aliquot of the aqueous phase, ensuring no undissolved sample is taken. Centrifugation can be used to aid separation.

-

Extract the aqueous aliquot with a known volume of a suitable organic solvent (e.g., hexane).

-

Analyze the organic extract using a gas chromatograph to determine the concentration of this compound.

-

Prepare calibration standards to quantify the concentration.

-

Calculate the solubility in mg/L from the measured concentration.

Analysis of Chemical Reactivity with Reducing Agents

Objective: To qualitatively assess the reactivity of this compound with a strong reducing agent.

Materials:

-

Schlenk flask or similar inert atmosphere glassware

-

Magnetic stirrer and stir bar

-

Inert gas source (e.g., argon or nitrogen)

-

Syringes and needles

-

Sodium naphthalenide solution in THF (a strong reducing agent)

-

This compound sample

-

Solvent (e.g., anhydrous THF)

-

Quenching agent (e.g., water or ethanol)

-

Apparatus for analysis (e.g., GC-MS)

Procedure:

-

Set up the Schlenk flask under an inert atmosphere.

-

Add a known amount of this compound dissolved in anhydrous THF to the flask.

-

While stirring, slowly add the sodium naphthalenide solution via syringe.

-

Observe any changes in the reaction mixture, such as color change or gas evolution, which would indicate a reaction.

-

After a set reaction time, quench the reaction by carefully adding a quenching agent.

-

Analyze the reaction mixture using GC-MS to identify any degradation products and unreacted starting material.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. It is considered mildly toxic by inhalation.

Spill and Disposal:

-

For small spills, absorb the liquid with a non-combustible material like sand or earth and place it in a sealed container for disposal.

-

For large spills, dike the area to prevent spreading and contact emergency services.

-

Disposal should be in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

This guide has provided a detailed overview of the chemical and physical properties of this compound (HCFC-132b). The tabulated data and experimental protocols offer a valuable resource for researchers and professionals working with this compound. The provided workflows for determining key properties and assessing chemical reactivity can serve as a foundation for laboratory investigations. Due to its ozone-depleting potential, its use is regulated, and handling requires adherence to strict safety protocols.

References

An In-depth Technical Guide to the Physical Properties of HCFC-132b

This technical guide provides a comprehensive overview of the physical properties of 1,2-dichloro-1,1-difluoroethane, commonly known as HCFC-132b. The information is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics. This document summarizes key quantitative data, outlines general experimental methodologies for determining these properties, and presents a logical workflow for the physical characterization of chemical compounds.

Core Physical and Chemical Data

HCFC-132b is a hydrochlorofluorocarbon with the chemical formula C₂H₂Cl₂F₂. It is also referred to as R-132b. The following tables summarize the primary identification and physical property data for this compound.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Common Name | HCFC-132b, R-132b |

| CAS Number | 1649-08-7 |

| Molecular Formula | C₂H₂Cl₂F₂ |

| Molecular Weight | 134.94 g/mol |

Table 2: Thermophysical Properties

| Property | Value |

| Boiling Point | 46-47 °C[1][2] |

| Melting Point | -101.2 °C[1][2] |

| Density | 1.416 g/cm³[1] |

Table 3: Environmental Impact Data

| Property | Value |

| Ozone Depletion Potential (ODP) | 0.038 |

| 100-year Global Warming Potential (GWP) | 332 |

Experimental Protocols for Physical Property Determination

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common method for its determination is distillation .

Methodology:

-

A sample of the compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is monitored with a thermometer.

-

The temperature at which the vapor condenses and is collected as distillate is recorded as the boiling point.

-

The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

Melting Point Determination

The melting point is the temperature at which a solid turns into a liquid. The capillary tube method is a standard technique for this measurement.

Methodology:

-

A small, powdered sample of the solid compound is packed into a thin-walled capillary tube.

-

The capillary tube is attached to a thermometer and placed in a heated oil bath or a melting point apparatus.

-

The temperature is raised slowly.

-

The temperature range over which the solid melts is observed and recorded as the melting point.

Density Measurement

Density is the mass per unit volume of a substance. For a liquid like HCFC-132b, it can be determined using a pycnometer or a hydrometer .

Methodology (using a pycnometer):

-

A pycnometer, a flask with a specific known volume, is weighed empty.

-

It is then filled with the liquid sample and weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Vapor Pressure Measurement

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. An isoteniscope is a common apparatus for this measurement.

Methodology:

-

The liquid sample is placed in the bulb of the isoteniscope, which is then connected to a manometer.

-

The sample is cooled and the system is evacuated to remove air.

-

The sample is then heated to a specific temperature.

-

The difference in the mercury levels in the manometer indicates the vapor pressure of the substance at that temperature.

Determination of Ozone Depletion Potential (ODP) and Global Warming Potential (GWP)

ODP and GWP are calculated values based on a substance's atmospheric lifetime and its ability to absorb infrared radiation. These are not determined by a single direct experiment but rather through a combination of experimental data and atmospheric modeling.

Methodology for data acquisition:

-

Atmospheric Lifetime: Determined by studying the rates of reaction of the compound with atmospheric radicals (e.g., OH radicals) in laboratory experiments.

-

Infrared Absorption Spectrum: Measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy to determine the wavelengths at which the molecule absorbs energy.

This data is then used in complex atmospheric models to calculate the ODP and GWP relative to reference compounds (CFC-11 for ODP and CO₂ for GWP).

Logical Workflow for Physical Property Assessment

The following diagram illustrates a generalized workflow for the assessment of the physical properties of a chemical compound.

Caption: Workflow for the physical and environmental characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 1,2-Dichloro-1,1-difluoroethane from Trichloroethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-dichloro-1,1-difluoroethane (HCFC-132b) from the readily available starting material, trichloroethylene. HCFC-132b is a hydrochlorofluorocarbon that has been identified as an intermediate in the production of other fluorinated compounds and has been detected in the atmosphere. This document details the core chemical transformations, reaction mechanisms, and experimental considerations for its synthesis. Particular emphasis is placed on the hydrofluorination of trichloroethylene, outlining the reaction conditions, catalytic systems, and potential byproducts. The information is presented to be a valuable resource for researchers in organic synthesis, environmental science, and drug development who may encounter or require the synthesis of such fluorinated molecules.

Introduction

This compound, also known as HCFC-132b, is a hydrochlorofluorocarbon with the chemical formula C₂H₂Cl₂F₂. While not a major commercial product itself, it is a significant intermediate in the synthesis of other fluorinated compounds, such as the refrigerant HFC-134a. Its presence in the atmosphere has been a subject of environmental studies. The synthesis of HCFC-132b primarily involves the reaction of trichloroethylene with a fluorine source, typically anhydrous hydrogen fluoride. This guide will explore the fundamental aspects of this synthesis, providing a detailed look at the reaction pathways and experimental protocols.

Core Synthesis Pathway: Hydrofluorination of Trichloroethylene

The primary route for the synthesis of this compound from trichloroethylene involves the addition of hydrogen fluoride (HF) across the double bond of trichloroethylene, followed by a chlorine-fluorine exchange. The overall reaction can be represented as:

CHCl=CCl₂ + 2HF → CH₂Cl-CF₂Cl + HCl

This transformation is typically carried out at elevated temperatures and pressures and can be facilitated by a catalyst.

Reaction Mechanism

The reaction proceeds in a stepwise manner. The first step is the electrophilic addition of HF to the double bond of trichloroethylene. This is followed by a halogen exchange reaction, where a chlorine atom is replaced by a fluorine atom.

An In-depth Technical Guide on the Thermochemical Properties of 1,2-Dichloro-1,1-difluoroethane (CAS Number: 1649-08-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for the compound with CAS number 1649-08-7, identified as 1,2-dichloro-1,1-difluoroethane (HCFC-132b). The document is tailored for researchers, scientists, and professionals in drug development who may encounter this or structurally similar halogenated alkanes. It includes a compilation of available physical and thermochemical properties, detailed descriptions of relevant experimental methodologies for their determination, and logical diagrams to illustrate experimental workflows. While this compound is primarily known as a refrigerant and not a pharmaceutical agent, the data and experimental techniques presented are fundamental to the study of small organic molecules and are transferable to a pharmaceutical research context.

Compound Identification and Physical Properties

The compound registered under CAS number 1649-08-7 is this compound, a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂H₂Cl₂F₂.[1][2] It is a colorless liquid at standard conditions.[3] Key physical properties are summarized in the table below.

| Property | Value | Unit |

| Molecular Weight | 134.94 | g/mol |

| Boiling Point | 46.8 (at 760 mmHg) | °C |

| Melting Point | -101.2 | °C |

| Density | 1.4163 (at 20 °C) | g/cm³ |

| Vapor Pressure | 340.0 | mmHg |

Table 1: Physical Properties of this compound.[3]

Thermochemical Data

Comprehensive experimental thermochemical data for this compound is primarily available through specialized databases such as the NIST/TRC Web Thermo Tables (WTT).[1][4] While direct access to these subscription-based tables is required for a complete dataset, this guide presents key available data and methodologies for their experimental determination. Theoretical calculations and data from analogous compounds are also discussed to provide a broader context.

| Thermochemical Property | Symbol | Value | Unit |

| Standard Enthalpy of Formation (Gas) | ΔfH°(g) | Data not publicly available; requires database access. | kJ/mol |

| Standard Gibbs Free Energy of Formation (Gas) | ΔfG°(g) | Data not publicly available; requires database access. | kJ/mol |

| Ideal Gas Heat Capacity | Cp,gas | Data not publicly available; requires database access. | J/(mol·K) |

| Enthalpy of Vaporization | ΔvapH° | Data available in NIST databases.[1] | kJ/mol |

Table 2: Key Thermochemical Properties of this compound.

Experimental Protocols

The determination of the thermochemical properties of halogenated hydrocarbons like this compound involves a range of specialized experimental techniques. The following sections detail the methodologies for measuring key thermochemical parameters.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is often determined indirectly through its enthalpy of combustion (ΔcH°). For halogenated compounds, this requires specialized techniques to handle the corrosive nature of the combustion products.

Experimental Method: Bomb Calorimetry

A common method for determining the enthalpy of combustion is bomb calorimetry.[5] For halogenated compounds, a rotating bomb calorimeter is often employed to ensure that the combustion products (like HCl and HF) dissolve completely in a collection solution, allowing for accurate analysis and correction.

Protocol Outline:

-

Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container of known heat of combustion.

-

Calorimeter Setup: The sealed "bomb" is placed within a calorimeter, a container with a precisely known quantity of water. The bomb is pressurized with a high-purity oxygen atmosphere.

-

Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change of the surrounding water is meticulously recorded over time.

-

Correction and Calculation: The raw temperature change is corrected for heat exchange with the surroundings. The heat of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[6]

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl(aq), and HF(aq)).

Determination of Heat Capacity

The heat capacity (Cp) of a substance, a measure of the heat required to raise its temperature, is crucial for thermodynamic calculations. For fluids like refrigerants, both liquid and gas phase heat capacities are important.

Experimental Method: Calvet Calorimetry

A Calvet calorimeter, a type of differential scanning calorimeter (DSC), can be used to measure the heat capacity of liquids and gases with high accuracy.[7][8]

Protocol Outline:

-

System Setup: A specialized measurement system integrates a precision pump (e.g., a syringe pump) to control the flow and pressure of the refrigerant sample into a Calvet calorimeter.[7]

-

Temperature and Pressure Control: The system allows for the precise control of the sample's temperature and pressure, which is critical as heat capacity is dependent on these parameters.

-

Measurement Procedure: A continuous or stepwise heating program is applied to the sample cell, and the differential heat flow between the sample cell and a reference cell is measured.

-

Data Analysis: The heat capacity is calculated from the measured heat flow, the heating rate, and the mass of the sample. The system is calibrated using a substance with a well-known heat capacity, such as heptane.[7]

Alternative Method for Gases: Adiabatic Expansion

The heat capacity ratio (γ = Cp/Cv) for gases can be determined using the method of adiabatic expansion (Clément-Desormes method).[9] From this ratio and the ideal gas law, the individual heat capacities can be calculated.

Spectroscopic and Other Relevant Data

Recent research has focused on the atmospheric implications of HCFC-132b. A 2024 study experimentally measured the radiative efficiency and global warming potential of this compound.[10][11]

Experimental Method: Fourier-Transform Infrared (FTIR) Spectroscopy

This study utilized FTIR spectroscopy to measure the infrared absorption cross-section of HCFC-132b.

Protocol Outline:

-

Sample Introduction: A known pressure of HCFC-132b vapor is introduced into a gas cell with a defined optical path length.

-

Spectral Acquisition: The infrared spectrum is recorded over a range of pressures using an FTIR spectrometer.

-

Data Analysis: The absorption cross-section spectrum is determined from the measured absorbance, pressure, and path length. This data is then used to calculate the radiative efficiency and global warming potential.

Relevance to Drug Development

While this compound is not a pharmaceutical, the principles and techniques for characterizing its thermochemical properties are highly relevant to the drug development process. The stability, solubility, and reaction kinetics of a drug candidate are all governed by thermodynamic principles. An understanding of calorimetry and other physical chemistry techniques is essential for:

-

Polymorph Screening: Identifying different crystalline forms of a drug, which can have different stabilities and dissolution rates.

-

Preformulation Studies: Determining the physical and chemical properties of a drug substance to support formulation development.

-

Process Chemistry: Optimizing reaction conditions and ensuring the safety of chemical syntheses.

Conclusion

This technical guide has provided a summary of the available thermochemical data for CAS number 1649-08-7, this compound. While a complete, publicly accessible experimental dataset for all thermochemical properties is limited, the methodologies for their determination are well-established. The principles of bomb calorimetry, Calvet calorimetry, adiabatic expansion, and FTIR spectroscopy are robust techniques for characterizing the thermodynamic and physical properties of small organic molecules. For professionals in drug development, a strong grasp of these experimental protocols is invaluable for the comprehensive characterization of new chemical entities.

References

- 1. Ethane, 1,2-dichloro-1,1-difluoro- [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C2H2Cl2F2 | CID 15442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 9. www1.udel.edu [www1.udel.edu]

- 10. researchgate.net [researchgate.net]

- 11. The Radiative Efficiency and Global Warming Potential of HCFC-132b - PubMed [pubmed.ncbi.nlm.nih.gov]

HCFC-132b atmospheric degradation pathways

An In-depth Technical Guide on the Atmospheric Degradation of HCFC-132b

Executive Summary

Hydrochlorofluorocarbon (HCFC)-132b (1,2-dichloro-1,1-difluoroethane, CH₂ClCClF₂) is an ozone-depleting substance and a potent greenhouse gas regulated under the Montreal Protocol.[1][2] Despite these regulations, its atmospheric concentration has shown an unexpected increase in recent years, with East Asia identified as the primary source region.[1][2][3] This technical guide provides a comprehensive overview of the atmospheric degradation pathways of HCFC-132b, focusing on the core chemical reactions, kinetic data, and the experimental and theoretical methodologies used to elucidate these processes. The primary atmospheric sink for HCFC-132b is reaction with the hydroxyl radical (OH) in the troposphere, with a smaller contribution from reaction with chlorine (Cl) atoms.[1][2][4]

Core Atmospheric Degradation Pathways

The atmospheric lifetime and environmental impact of HCFC-132b are primarily dictated by its removal processes in the troposphere. Unlike chlorofluorocarbons (CFCs), the presence of a C-H bond in HCFC-132b makes it susceptible to attack by oxidative species, leading to a shorter atmospheric lifetime.[1][2]

Reaction with Hydroxyl Radicals (OH)

The predominant atmospheric loss process for HCFC-132b is its gas-phase reaction with the hydroxyl radical (OH), often referred to as the "detergent of the atmosphere".[4][5][6] This reaction proceeds via a hydrogen atom abstraction from the carbon-hydrogen bond, initiating a cascade of reactions that ultimately break down the molecule.[1][4]

The initial reaction is as follows: CH₂ClCClF₂ + OH → •CHClCClF₂ + H₂O

The resulting haloalkyl radical (•CHClCClF₂) is highly reactive and quickly combines with molecular oxygen (O₂) in the atmosphere to form a peroxy radical: •CHClCClF₂ + O₂ → CHCl(OO•)CClF₂

This peroxy radical undergoes further reactions with nitric oxide (NO) or other peroxy radicals, leading to the formation of a variety of degradation products, including phosgene (COCl₂), formyl chloride (HC(O)Cl), and other halogenated compounds.

Reaction with Chlorine Atoms (Cl)

A secondary, yet significant, degradation pathway for HCFC-132b is the reaction with chlorine atoms. While the atmospheric concentration of Cl atoms is generally lower than that of OH radicals, this reaction can be an important removal process in specific environments, such as the marine boundary layer, where Cl concentrations are elevated.[1][2] The reaction mechanism is analogous to that with OH radicals, involving hydrogen abstraction:

CH₂ClCClF₂ + Cl → •CHClCClF₂ + HCl

Theoretical studies have shown that the rate constant for the reaction with Cl atoms is faster at room temperature than the reaction with OH radicals.[2] This increased reactivity can partially compensate for the lower atmospheric abundance of Cl, making it a relevant contributor to the overall atmospheric lifetime of HCFC-132b.[1][2]

Photolysis

Direct photolysis by ultraviolet (UV) radiation is considered a minor loss process for HCFC-132b in the troposphere.[7] This is because HCFCs do not significantly absorb the UV radiation that penetrates to the lower atmosphere.[4] Significant photolytic degradation primarily occurs in the stratosphere, where higher-energy UV radiation is present. However, because the majority of HCFC-132b is removed in the troposphere by reaction with OH, only a small fraction reaches the stratosphere.[4]

Quantitative Data

The following tables summarize the key quantitative data related to the atmospheric degradation of HCFC-132b.

Table 1: Reaction Rate Coefficients for HCFC-132b + OH

| Rate Coefficient (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Method | Reference |

| 1.6 x 10⁻¹⁴ | - | 298 | Experimental | [8] |

| 1.57 x 10⁻¹⁴ (μVT/μOMT) | - | 298 | Theoretical | [1] |

| 1.72 x 10⁻¹⁴ (CVT/μOMT) | - | 298 | Theoretical | [1] |

| - | k_OH = 5.54 x 10⁻²⁶ T⁴.⁵⁸ exp(-252/T) | 249 - 473 | Experimental (Discharge-Flow) | [2] |

| - | k_OH = (8.53 ± 4.06) x 10⁻¹⁹ T².²⁸ exp(-937 ± 296/T) | 295 - 788 | Experimental (PLP/LIF) | [1][2] |

Table 2: Reaction Rate Coefficients for HCFC-132b + Cl

| Rate Coefficient (k_Cl) at 298.15 K (cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Method | Reference |

| 5.65 x 10⁻¹⁴ (μVT/μOMT) | k_Cl = 2.01 x 10⁻¹⁸ T².⁴² exp(-1084/T) | 200 - 1000 | Theoretical | [2] |

| 5.96 x 10⁻¹⁴ (CVT/μOMT) | - | 298.15 | Theoretical | [1] |

Table 3: Atmospheric Lifetime and Environmental Impact Parameters

| Parameter | Value | Reference |

| Atmospheric Lifetime | 3.5 years | [9] |

| Global Warming Potential (GWP), 100-year | 338 | [7] |

| Ozone Depletion Potential (ODP) | > 0 (as an HCFC) | [1][2] |

Experimental and Theoretical Protocols

The kinetic and mechanistic data for HCFC-132b degradation are derived from a combination of laboratory experiments and theoretical calculations.

Experimental Protocols for Kinetic Studies

Absolute rate coefficients for the reaction of OH with HCFCs are typically measured by monitoring the decay of OH radicals in the presence of a known excess concentration of the HCFC.[4]

-

Flash Photolysis/Resonance Fluorescence (FP/RF): This technique was used in early studies of the HCFC-132b + OH reaction.[2]

-

OH Generation: A pulse of UV light from a flash lamp photolyzes a precursor molecule (e.g., H₂O) to generate OH radicals.

-

Reaction: The radicals react with a known, stable concentration of HCFC-132b in a temperature-controlled reaction cell.

-

OH Detection: The concentration of OH is monitored over time using resonance fluorescence. A specific wavelength of light excites the OH radicals, and the subsequent fluorescence emission is detected at a right angle. The intensity of the fluorescence is proportional to the OH concentration.

-

Data Analysis: The first-order decay rate of the OH signal is measured. By varying the HCFC-132b concentration, the bimolecular rate coefficient is determined from the slope of a plot of the decay rate versus [HCFC-132b].

-

-

Laser Photolysis/Laser-Induced Fluorescence (LP/LIF): A more refined technique used for studying the HCFC-132b + OH reaction over a wide temperature range.[1][2]

-

OH Generation: A pulsed excimer laser provides the photolysis source (e.g., photolysis of H₂O₂ or HNO₃) to create a uniform concentration of OH radicals.

-

Reaction: The process is similar to FP/RF, occurring in a flow cell with a carrier gas (e.g., He or N₂).

-

OH Detection: A tunable pulsed dye laser (the "probe" laser) is fired at a variable delay after the photolysis laser. The laser is tuned to an absorption line of the OH radical. The resulting fluorescence is detected by a photomultiplier tube.

-

Data Analysis: The decay of the OH concentration is monitored by varying the time delay between the photolysis and probe lasers, allowing for the calculation of the rate coefficient.

-

Theoretical Protocols

Computational chemistry provides a powerful tool for investigating reaction mechanisms and kinetics where experimental data is lacking, such as for the reaction of HCFC-132b with Cl atoms.[1]

-

Direct Dynamics Calculations: This approach involves calculating the potential energy surface of the reaction to understand the mechanism and energetics.

-

Quantum Chemical Methods: Geometries of reactants, transition states, and products are optimized using methods like Density Functional Theory (DFT) (e.g., M06-2X, B2PLYP-D3) and higher-level coupled-cluster-based methods.[1]

-

Reaction Path Following: The minimum energy path of the reaction is calculated to characterize the transition state connecting reactants and products.

-

Rate Constant Calculation: The thermal rate constants are calculated using statistical theories like Canonical Variational Transition State Theory (CVT) or Microcanonical Variational Transition State Theory (μVT). These calculations often include corrections for quantum mechanical tunneling, such as the microcanonically optimized multidimensional tunneling (μOMT) transmission coefficient, which is crucial for H-abstraction reactions.[1]

-

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the atmospheric degradation of HCFC-132b.

Caption: Primary atmospheric degradation pathways for HCFC-132b.

Caption: OH-initiated degradation mechanism of HCFC-132b.

Caption: Experimental workflow for kinetic studies using LP/LIF.

References

- 1. ricerca.sns.it [ricerca.sns.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. courses.seas.harvard.edu [courses.seas.harvard.edu]

- 6. Hydroxyl radical - Wikipedia [en.wikipedia.org]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. This compound | C2H2Cl2F2 | CID 15442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Environmental Fate and Transport of 1,2-Dichloro-1,1-difluoroethane (HCFC-132b): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-1,1-difluoroethane (CHCl₂-CClF₂), also known as HCFC-132b, is a hydrochlorofluorocarbon that has been detected in the atmosphere. Despite having no known purposeful end-use, its atmospheric concentrations have been increasing, suggesting it is an intermediate by-product in chemical manufacturing processes.[1] Understanding the environmental fate and transport of this compound is critical for assessing its potential environmental impact, including its contribution to ozone depletion and global warming. This technical guide provides a comprehensive overview of the current knowledge on the physicochemical properties, environmental distribution, degradation pathways, and potential for bioaccumulation of HCFC-132b. It includes summaries of quantitative data, detailed descriptions of relevant experimental methodologies, and visualizations of key environmental processes.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. These properties determine its partitioning between air, water, soil, and biota. The key physicochemical properties of HCFC-132b are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂H₂Cl₂F₂ | [2] |

| Molecular Weight | 134.94 g/mol | N/A |

| Vapor Pressure | 340 mm Hg at 25°C | [2] |

| Water Solubility | 850 mg/L | [2] |

| Henry's Law Constant (Estimated) | 0.071 atm·m³/mol | [2] |

| Log Octanol-Water Partition Coeff. (Log Kₒw) | Not Experimentally Determined (Est. ~2-2.5) | Inferred |

| Soil Organic Carbon-Water Partition Coeff. (Kₒc, Estimated) | 107 L/kg | [2] |

| Bioconcentration Factor (BCF, Estimated) | 14 L/kg | [2] |

| Atmospheric Lifetime | ~3.5 years | [3] |

Environmental Fate and Transport

The high vapor pressure and Henry's Law constant of HCFC-132b indicate that once released, it will predominantly partition to the atmosphere.[2] Its fate in various environmental compartments is detailed below.

Atmospheric Fate

The primary sink for HCFC-132b in the environment is the atmosphere. Its persistence and degradation pathways are of significant concern due to its ozone-depleting potential (ODP) and global warming potential (GWP).[5][6]

Atmospheric Degradation: The main degradation mechanism for HCFC-132b in the troposphere is reaction with photochemically-produced hydroxyl (OH) radicals.[3][5][6] Reaction with chlorine atoms (Cl) also contributes to its degradation, particularly in coastal or marine boundary layer environments where Cl concentrations can be elevated.[6] Direct photolysis is not considered a significant removal process for HCFCs.[7]

The reaction with OH radicals initiates a series of reactions that ultimately break down the molecule. The atmospheric half-life for this reaction is estimated to be around 1,000 days, leading to an overall atmospheric lifetime of approximately 3.5 years.[2][3]

-

Reaction with OH radicals: CH₂ClCClF₂ + •OH → •CHClCClF₂ + H₂O

-

Reaction with Cl atoms: CH₂ClCClF₂ + •Cl → •CHClCClF₂ + HCl

The resulting haloalkyl radical (•CHClCClF₂) rapidly reacts with oxygen, leading to the formation of various degradation products.

Table 2: Atmospheric Reaction Rate Constants for HCFC-132b

| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |

| OH Radical | 1.57 x 10⁻¹⁴ (Theoretical) | Dual-Level Direct Dynamics | [5] |

| Cl Atom | 5.65 x 10⁻¹⁴ (Theoretical) | Dual-Level Direct Dynamics | [5] |

Diagram: Atmospheric Degradation Pathway of HCFC-132b

Caption: Atmospheric degradation of HCFC-132b initiated by hydroxyl radicals.

Terrestrial and Aquatic Fate

Mobility in Soil: Based on an estimated soil organic carbon-water partition coefficient (Kₒc) of 107 L/kg, HCFC-132b is expected to have high mobility in soil.[2] This suggests a potential for leaching into groundwater.

Transport Processes:

-

Volatilization: Due to its high vapor pressure and Henry's Law constant, volatilization is a major transport process from both moist and dry soil surfaces, as well as from water bodies.[2] The estimated volatilization half-lives for a model river and lake are 1.2 hours and 4.6 days, respectively.[2]

-

Adsorption: Adsorption to suspended solids and sediment in water is not expected to be a significant process, given the low estimated Kₒc value.[2]

Degradation in Soil and Water:

-

Hydrolysis: While data specific to HCFC-132b is limited, halogenated hydrocarbons can undergo hydrolysis. However, for similar compounds, this process is generally slow under typical environmental conditions (pH 7, 25°C).[1][5] Fluorine substitution, in particular, tends to decrease the reactivity of halogenated ethanes towards hydrolysis.[2]

-

Biodegradation: The biodegradability of HCFC-132b in soil and water is largely unknown.[2][8] Studies on other HCFCs have shown them to be resistant to aerobic biodegradation.[9] Anaerobic degradation through reductive dechlorination is a known pathway for other chlorinated ethanes, but its relevance for HCFC-132b has not been established.[10][11]

Diagram: Environmental Fate and Transport of HCFC-132b

Caption: Key environmental fate and transport pathways for HCFC-132b.

Bioaccumulation and Metabolism

The potential for a substance to accumulate in living organisms is a key aspect of its environmental risk profile.

-

Bioconcentration: The estimated bioconcentration factor (BCF) for HCFC-132b in aquatic organisms is 14 L/kg.[2] This low value suggests that the potential for bioconcentration is low.

-

Mammalian Metabolism: While not a direct environmental fate process, mammalian metabolism studies provide insight into potential transformation pathways. In rats, HCFC-132b is metabolized by cytochrome P450 enzymes in the liver. The primary metabolic pathway is oxidation, which converts HCFC-132b to chlorodifluoroacetaldehyde.[2]

Diagram: Mammalian Metabolism of HCFC-132b

Caption: Cytochrome P450-mediated oxidation of HCFC-132b in rats.

Experimental Protocols

Detailed, standardized protocols are essential for generating reliable data on the environmental fate of chemicals. Below are generalized methodologies for determining the key parameters discussed in this guide. Specific protocols for HCFC-132b are not widely published; therefore, these descriptions are based on standard methods for similar volatile organic compounds.

Determination of Atmospheric OH Radical Reaction Rate Constant

The relative rate method is commonly used to determine the rate constants for the reaction of OH radicals with volatile organic compounds.

-

Principle: The test compound and a reference compound (with a well-known OH rate constant) are introduced into a reaction chamber (e.g., a Teflon bag or smog chamber) with an OH radical precursor (e.g., methyl nitrite) and nitric oxide (NO) in air. The chamber is irradiated with UV light to photolyze the precursor and generate OH radicals. The decay of the test and reference compounds is monitored over time.

-

Apparatus: Smog chamber or Teflon bags (50-60 L), UV light source, Gas Chromatography (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS), gas-tight syringes, calibrated flow meters.

-

Procedure:

-

The reaction chamber is filled with purified air.

-

Known concentrations of the test compound, reference compound, methyl nitrite, and NO are injected into the chamber.

-

The contents are allowed to mix thoroughly. An initial sample is taken to determine the starting concentrations (t=0).

-

The UV lights are turned on to initiate the photochemical reaction.

-

The concentrations of the test and reference compounds are monitored periodically by withdrawing samples from the chamber and analyzing them by GC.

-

-

Data Analysis: The rate constant for the test compound (k_test) is determined from the slope of a plot of ln([Test]₀/[Test]ₜ) versus ln([Ref]₀/[Ref]ₜ). The relationship is given by: ln([Test]₀/[Test]ₜ) = (k_test / k_ref) * ln([Ref]₀/[Ref]ₜ). Since k_ref is known, k_test can be calculated.

Determination of Soil Organic Carbon-Water Partition Coefficient (Kₒc)

The batch equilibrium method is a standard approach for determining the sorption of a chemical to soil or sediment.

-

Principle: A known mass of soil is equilibrated with an aqueous solution containing the test substance at a known concentration. After equilibration, the phases are separated, and the concentration of the substance in the aqueous phase is measured. The amount sorbed to the soil is calculated by the difference. The soil partition coefficient (Kₐ) is calculated, and then normalized to the soil's organic carbon content to yield Kₒc.

-

Apparatus: Centrifuge tubes with screw caps, mechanical shaker, centrifuge, analytical instrumentation for measuring the test substance in water (e.g., GC-MS).

-

Procedure:

-

Characterize the soil for properties such as organic carbon content, pH, and texture.

-

Prepare a stock solution of HCFC-132b in water. Due to its volatility, headspace-free techniques are crucial.

-

Add a known mass of soil to several centrifuge tubes.

-

Add a known volume of the aqueous HCFC-132b solution to each tube. Include control tubes without soil to check for losses due to volatilization or sorption to the vessel.

-

Seal the tubes and place them on a shaker to equilibrate for a set period (e.g., 24 hours).

-

Separate the solid and aqueous phases by centrifugation.

-

Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the concentration of HCFC-132b.

-

-

Data Analysis:

-

Calculate the mass of sorbed substance.

-

Calculate the soil-water partition coefficient: Kₐ = (Concentration in soil) / (Concentration in water).

-

Normalize to organic carbon content: Kₒc = (Kₐ / fraction of organic carbon in soil) * 100.[7]

-

Determination of Bioconcentration Factor (BCF)

The BCF is typically determined using a flow-through fish test, following guidelines such as OECD Test Guideline 305.

-

Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to a constant, sublethal concentration of the test substance in water. During the depuration phase, the fish are transferred to clean water. The concentration of the substance in the fish tissue and in the water is measured at regular intervals throughout both phases.

-

Apparatus: Flow-through aquarium system, analytical instrumentation for measuring the test substance in water and fish tissue (e.g., GC-MS).

-

Procedure:

-

Uptake Phase: A group of fish (e.g., rainbow trout or zebrafish) is exposed to a constant aqueous concentration of HCFC-132b. Water and fish samples are collected at various time points until a steady-state concentration in the fish is reached (typically up to 28 days).

-

Depuration Phase: The remaining fish are transferred to a tank with clean, flowing water. Fish are sampled at intervals to measure the rate at which the substance is eliminated.

-

-

Data Analysis:

-

The steady-state BCF (BCFₛₛ) is calculated as the ratio of the concentration of the substance in the fish (C_f) to the concentration in the water (C_w) at steady state: BCFₛₛ = C_f / C_w.

-

The kinetic BCF (BCFₖ) can also be calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂), which are derived from modeling the concentration data over time: BCFₖ = k₁ / k₂.

-

Diagram: Experimental Workflow for BCF Determination

Caption: Generalized workflow for determining the Bioconcentration Factor (BCF).

Conclusion

This compound (HCFC-132b) is an emerging atmospheric compound whose primary environmental fate is transport to the troposphere followed by slow degradation initiated by hydroxyl radicals. Its physicochemical properties suggest high mobility in soil with a potential to leach to groundwater, though volatilization is the more dominant transport process from terrestrial and aquatic surfaces. The potential for bioaccumulation in aquatic organisms is low. Significant data gaps remain, particularly concerning its rates of hydrolysis and biodegradation in soil and water. The lack of known end-uses combined with rising atmospheric concentrations highlights the need for continued monitoring and research to identify its emission sources and fully characterize its environmental risks. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these gaps.

References

- 1. 1,2-dichloro-1,2-difluoroethane (CAS 431-06-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. csl.noaa.gov [csl.noaa.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. ecetoc.org [ecetoc.org]

- 5. epa.gov [epa.gov]

- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 7. gov.uk [gov.uk]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,1-Dichloro-1,2-difluoroethane - Wikipedia [en.wikipedia.org]

- 11. ecetoc.org [ecetoc.org]

An In-depth Technical Guide to the Global Warming Potential of 1,2-Dichloro-1,1-difluoroethane (HCFC-132b)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-1,1-difluoroethane, also known as HCFC-132b, is a hydrochlorofluorocarbon that has garnered attention due to its presence in the atmosphere and its contribution to global warming. This technical guide provides a comprehensive overview of its Global Warming Potential (GWP), including its atmospheric lifetime, radiative efficiency, and the experimental methodologies used for their determination. Furthermore, this document details the atmospheric degradation pathway of HCFC-132b, a critical aspect for understanding its environmental impact. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or work with fluorinated compounds.

Introduction

Hydrochlorofluorocarbons (HCFCs) are a class of chemical compounds that were developed as replacements for chlorofluorocarbons (CFCs) in various applications, including refrigeration, air conditioning, and as blowing agents for foams. While they have a lower ozone depletion potential (ODP) than CFCs, many HCFCs are potent greenhouse gases. This compound (HCFC-132b) is one such compound that has been detected in the atmosphere. A thorough understanding of its GWP is crucial for accurate climate modeling and for making informed decisions regarding its regulation and potential alternatives. The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). It is a function of the gas's radiative efficiency and its atmospheric lifetime.

Quantitative Data

The following table summarizes the key quantitative data for this compound (HCFC-132b) related to its Global Warming Potential.

| Parameter | Value | Time Horizon (Years) | Reference(s) |

| Global Warming Potential (GWP) | 1300 | 20 | [1] |

| 332 | 100 | [2] | |

| 107 | 500 | [1] | |

| Atmospheric Lifetime | 3.5 years | - | [1] |

| Radiative Efficiency (RE) | 0.20 W m⁻² ppb⁻¹ | - | [1] |

| Ozone Depletion Potential (ODP) | 0.038 | - | [2] |

Experimental Protocols

The determination of the Global Warming Potential of a compound like HCFC-132b relies on precise measurements of its atmospheric lifetime and radiative efficiency. The following sections detail the experimental methodologies for these key parameters.

Determination of Radiative Efficiency using Fourier Transform Infrared (FTIR) Spectroscopy

The radiative efficiency of HCFC-132b is determined by measuring its infrared absorption cross-section using Fourier Transform Infrared (FTIR) spectroscopy.

3.1.1. Experimental Setup

A typical experimental setup for gas-phase FTIR spectroscopy of halocarbons includes:

-

FTIR Spectrometer: A high-resolution FTIR spectrometer is used to cover the mid-infrared range (typically 400-4000 cm⁻¹), where most fundamental vibrational transitions of HCFC-132b occur.

-

Gas Cell: A temperature-controlled gas cell with a known optical path length is used to contain the gas sample. For weakly absorbing gases or low concentrations, a multi-pass gas cell (e.g., a White cell) is employed to achieve a long optical path length (several meters). The cell is typically made of materials that are inert to the sample gas, such as stainless steel or glass, with infrared-transparent windows (e.g., KBr or ZnSe).

-

Vacuum Line and Gas Handling System: A high-vacuum line is used to evacuate the gas cell before introducing the sample and to prepare gas mixtures of known concentrations. Mass flow controllers are used to accurately control the flow of the sample gas and any broadening gas (e.g., dry synthetic air or N₂).

-

Pressure and Temperature Measurement: Accurate pressure gauges (e.g., capacitance manometers) and temperature sensors are installed in the gas cell to precisely know the conditions of the gas sample.

3.1.2. Experimental Procedure

-

Background Spectrum Acquisition: A background spectrum is recorded with the gas cell evacuated to a high vacuum. This spectrum accounts for the instrumental response and any background absorption from gases in the spectrometer's optical path.

-

Sample Preparation: A known pressure of pure HCFC-132b is introduced into the gas cell. For measurements simulating atmospheric conditions, a mixture of HCFC-132b in a broadening gas (e.g., dry synthetic air) at a total pressure of 1 atmosphere is used.

-

Sample Spectrum Acquisition: The infrared spectrum of the HCFC-132b sample is recorded.

-

Data Processing:

-

The absorbance spectrum is calculated from the single-beam sample and background spectra using the Beer-Lambert law: A = -log₁₀(I/I₀), where A is the absorbance, I is the intensity of the transmitted light, and I₀ is the intensity of the incident light.

-

The absorption cross-section (σ(ν)) in cm²/molecule is then calculated using the equation: σ(ν) = A(ν) / (c * l), where A(ν) is the absorbance at wavenumber ν, c is the concentration of the gas in molecules/cm³, and l is the optical path length in cm.

-

-

Radiative Efficiency Calculation: The radiative efficiency (RE) in W m⁻² ppb⁻¹ is calculated by integrating the absorption cross-section over the infrared spectrum and using a radiative transfer model to determine the radiative forcing per unit concentration change.

Determination of Atmospheric Lifetime

The primary sink for HCFC-132b in the troposphere is its reaction with the hydroxyl radical (OH). The atmospheric lifetime (τ) is determined by the rate of this reaction.

3.2.1. Experimental Methodology: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

-

Reaction Chamber: The experiment is conducted in a temperature-controlled reaction chamber.

-

OH Radical Generation: A precursor molecule (e.g., H₂O₂ or HNO₃) is photolyzed using a pulsed laser (e.g., an excimer laser) to generate OH radicals.

-

Reaction Initiation: The generated OH radicals react with a known excess concentration of HCFC-132b.

-

OH Radical Detection: The concentration of OH radicals is monitored over time using laser-induced fluorescence (LIF). A pulsed laser excites the OH radicals to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube.

-

Kinetic Analysis: The decay of the OH radical concentration follows pseudo-first-order kinetics. By measuring the decay rate at different HCFC-132b concentrations, the bimolecular rate constant (k) for the reaction between OH and HCFC-132b can be determined.

-

Atmospheric Lifetime Calculation: The atmospheric lifetime (τ) is then calculated using the equation: τ = 1 / (k * [OH]), where k is the determined rate constant and [OH] is the average global tropospheric concentration of the hydroxyl radical.

Global Warming Potential (GWP) Calculation Methodology

The GWP of a greenhouse gas is calculated relative to CO₂ and is defined as the time-integrated radiative forcing of a pulse emission of 1 kg of the gas over a chosen time horizon, compared to the time-integrated radiative forcing of a pulse emission of 1 kg of CO₂ over the same time horizon.

The following workflow outlines the key steps in calculating the GWP of a compound like HCFC-132b.

Atmospheric Degradation Pathway

The primary mechanism for the removal of HCFC-132b from the atmosphere is through oxidation initiated by the hydroxyl (OH) radical in the troposphere. This process leads to the formation of several intermediate and final degradation products.

The initial step is the abstraction of a hydrogen atom from the CH₂Cl group of this compound by an OH radical, forming a haloalkyl radical (CHClCClF₂) and a water molecule.

Reaction 1: CH₂ClCClF₂ + OH → CH₂ClCClF₂• + H₂O

The resulting haloalkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (CH₂ClCClF₂OO•).

Reaction 2: CH₂ClCClF₂• + O₂ → CH₂ClCClF₂OO•

This peroxy radical can then undergo several reactions, primarily with nitric oxide (NO) or other peroxy radicals. The reaction with NO is a key step in the degradation cascade.

Reaction 3: CH₂ClCClF₂OO• + NO → CH₂ClCClF₂O• + NO₂

The resulting alkoxy radical (CH₂ClCClF₂O•) is unstable and can decompose through two primary pathways:

-

C-C bond cleavage: This leads to the formation of phosgene (COCl₂) and a fluorinated radical.

-

Reaction with O₂: This can lead to the formation of an aldehyde.

The final degradation products of HCFC-132b in the atmosphere include hydrochloric acid (HCl), hydrofluoric acid (HF), carbon dioxide (CO₂), and various halogenated carbonyl compounds. These acidic products can contribute to acid deposition.

The following diagram illustrates the simplified atmospheric degradation pathway of this compound.

Conclusion

This compound (HCFC-132b) is a greenhouse gas with a significant Global Warming Potential, primarily due to its strong absorption of infrared radiation and a multi-year atmospheric lifetime. The experimental determination of its GWP relies on sophisticated techniques such as FTIR spectroscopy and pulsed laser photolysis. Its atmospheric degradation is initiated by hydroxyl radicals, leading to the formation of various acidic and halogenated compounds. This in-depth technical guide provides the foundational knowledge for researchers and professionals to understand and evaluate the environmental impact of HCFC-132b and similar fluorinated compounds. Continued research into the atmospheric chemistry of such substances is essential for the development of environmentally benign alternatives and for the accurate assessment of their impact on the global climate.

References

An In-depth Technical Guide on the Reaction Kinetics of HCFC-132b with Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics between 1,2-dichloro-1,1-difluoroethane (HCFC-132b) and hydroxyl (OH) radicals. The degradation of HCFC-132b in the atmosphere is primarily initiated by this reaction, making its kinetic parameters crucial for determining the compound's atmospheric lifetime, ozone depletion potential (ODP), and global warming potential (GWP).[1][2][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the core concepts and workflows.

Core Reaction

The primary gas-phase degradation pathway for HCFC-132b in the troposphere is hydrogen abstraction by the hydroxyl radical, producing a halogenated ethyl radical and water.[4][5]

CH₂ClCClF₂ + OH → CHClCClF₂ + H₂O [4]

Quantitative Kinetic Data

The rate constant for the reaction of HCFC-132b with OH radicals has been determined through various experimental and theoretical studies. The following tables summarize the key kinetic parameters reported in the literature.

Table 1: Experimentally Determined Rate Constants and Arrhenius Expressions

| Rate Constant (k) Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Experimental Technique | Reference |

| k = (8.53 ± 4.06) × 10⁻¹⁹ T²·²⁸ exp(-937 ± 296 / T) | 295 - 788 | Laser Photolysis/Laser-Induced Fluorescence (PLP/LIF) | |

| k = 5.54 × 10⁻²⁶ T⁴·⁵⁸ exp(-252 ± 377 / T) | 249 - 473 | Discharge-Flow | |

| Effective Arrhenius equation (parameters with large uncertainty) | 250 - 350 | Flash-Photolysis Resonance Fluorescence | [4][5] |

| k₂₉₈ = 1.7 x 10⁻¹⁴ | 298 | Not specified | [6] |

| k = 3.6 x 10⁻¹² exp(-1600 ± 400 / T) | 220 - 400 | Not specified | [6] |

Table 2: Theoretically Calculated Rate Constants

| Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Computational Method | Reference |

| kOHCVT/μOMT = 1.72 × 10⁻¹⁴ | CVT/μOMT | [4][5] |

| kOHμVT/μOMT = 1.57 × 10⁻¹⁴ | μVT/μOMT | [4][5] |

Experimental Protocols

Several advanced experimental techniques have been employed to measure the rate constants of the reaction between HCFC-132b and OH radicals. These methods are designed to generate and detect highly reactive, short-lived species like the OH radical under controlled conditions.

Flash Photolysis - Resonance Fluorescence (FP-RF)

This technique is a highly sensitive method for directly measuring the concentration of radical species.

-

OH Radical Generation: A short, intense pulse of ultraviolet light from a flash lamp photolyzes a precursor molecule, typically water (H₂O) or hydrogen peroxide (H₂O₂), to produce OH radicals.[6]

-

Reaction: The newly formed OH radicals then react with HCFC-132b present in the reaction cell.

-

Detection: The concentration of OH radicals is monitored over time by resonance fluorescence. A resonance lamp emits light at a wavelength specifically absorbed by the OH radical, which then fluoresces. The intensity of this fluorescence is proportional to the OH concentration.

-

Kinetics: By observing the decay of the fluorescence signal over time, the pseudo-first-order rate constant for the reaction can be determined. Varying the concentration of HCFC-132b allows for the determination of the bimolecular rate constant.[6]

Discharge-Flow Technique

This method is suitable for studying reactions over a wide range of temperatures and pressures.

-

OH Radical Generation: A microwave discharge is used to dissociate a precursor molecule, often H₂ in the presence of a titrant like NO₂, to generate OH radicals in a carrier gas (e.g., Helium).

-

Reaction: The OH radicals are then introduced into a flow tube where they mix and react with HCFC-132b, which is added at a specific point downstream.

-

Detection: The concentration of OH radicals is typically monitored at a fixed point at the end of the flow tube, often using mass spectrometry or laser-induced fluorescence.

-

Kinetics: The reaction time is varied by changing the position of the HCFC-132b inlet or by using a movable detector. The rate constant is determined from the decay of the OH radical concentration as a function of the HCFC-132b concentration and the reaction time.

Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

The PLP-LIF technique is a powerful and widely used method for obtaining absolute rate coefficients for gas-phase reactions.[4][7]

-

OH Radical Generation: A pulsed excimer laser, often operating at 248 nm (KrF), is used to photolyze a precursor molecule like H₂O₂ to generate a burst of OH radicals.[4]

-

Reaction: These radicals then react with an excess of HCFC-132b, ensuring pseudo-first-order kinetics.

-